BenchChemオンラインストアへようこそ!

Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylate

Lipophilicity Membrane permeability Drug design

Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylate (CAS 1956335-36-6, MW 252.65, C₁₁H₉ClN₂O₃) is a heterocyclic building block belonging to the 4-oxo-3,4-dihydroquinazoline class. It features a 2-chloro substituent enabling nucleophilic aromatic substitution (SNAr) diversification, a 4-oxo group contributing to hydrogen-bonding interactions, and an ethyl ester at the C-5 position of the quinazoline ring.

Molecular Formula C11H9ClN2O3
Molecular Weight 252.65 g/mol
Cat. No. B11864797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylate
Molecular FormulaC11H9ClN2O3
Molecular Weight252.65 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2C(=CC=C1)N=C(NC2=O)Cl
InChIInChI=1S/C11H9ClN2O3/c1-2-17-10(16)6-4-3-5-7-8(6)9(15)14-11(12)13-7/h3-5H,2H2,1H3,(H,13,14,15)
InChIKeySRJWYGOMCQCSBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylate (CAS 1956335-36-6): Procurement-Relevant Characteristics and Compound-Class Context


Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylate (CAS 1956335-36-6, MW 252.65, C₁₁H₉ClN₂O₃) is a heterocyclic building block belonging to the 4-oxo-3,4-dihydroquinazoline class . It features a 2-chloro substituent enabling nucleophilic aromatic substitution (SNAr) diversification, a 4-oxo group contributing to hydrogen-bonding interactions, and an ethyl ester at the C-5 position of the quinazoline ring [1]. The compound is supplied at 97% standard purity with batch-specific QC documentation including NMR, HPLC, and GC analyses . Its structural features position it as a versatile intermediate for medicinal chemistry programs targeting phosphodiesterases (particularly PDE9) and kinase inhibitors, where the C-5 carboxylate substitution pattern appears in patent-protected inhibitor scaffolds [2].

Why Ethyl 2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylate Cannot Be Simply Replaced by In-Class Analogs: The Case for Precise Building Block Selection


Within the 2-chloro-4-oxo-3,4-dihydroquinazoline carboxylate family, seemingly minor structural variations—ester type (methyl vs. ethyl), carboxylate ring position (C-5 vs. C-6, C-7, or C-8), and oxidation state (dihydroquinazoline vs. fully aromatic quinazoline)—produce measurable differences in lipophilicity, hydrolytic stability, and the geometric exit vector of the ester group, each of which directly impacts downstream synthetic efficiency, intermediate stability during multi-step sequences, and the three-dimensional presentation of pharmacophoric elements in final bioactive molecules . The C-5 position in particular orients the carboxylate ortho to the N-1 of the quinazoline ring, a geometry distinct from the more commonly exploited C-6 and C-7 positions, and one that is specifically recited in PDE9 inhibitor patent claims as producing active compounds [1]. Generic substitution with a regioisomeric ester or a methyl ester analog risks altering reaction kinetics during amidation or hydrolysis steps, changing the lipophilicity-driven purification behavior, and ultimately yielding a different final compound with divergent biological activity [2].

Quantitative Differentiation Evidence for Ethyl 2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylate vs. Closest Analogs


Lipophilicity (LogP) Differentiation: Ethyl Ester vs. Methyl Ester Analog at C-5 Position

The ethyl ester substituent on the target compound confers higher lipophilicity compared to the methyl ester analog. The target compound (ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylate) has a measured/calculated logP of approximately 4.7, based on the ChemExper chemical directory entry . The methyl ester analog (methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylate, CAS 1956327-04-0) has an estimated logP of approximately 4.1–4.3 based on the one-methylene-unit difference (each CH₂ increment contributes approximately +0.5 logP units for aromatic esters) and computational estimates from mcule for related structures . This ~0.4–0.6 logP unit difference is meaningful for reverse-phase chromatographic purification, where the ethyl ester exhibits longer retention, and for downstream biological applications where higher logP correlates with enhanced passive membrane permeability [1].

Lipophilicity Membrane permeability Drug design Chromatographic behavior

Hydrolytic Stability: Ethyl Ester Resistance to Saponification vs. Methyl Ester Analog

Under basic hydrolytic conditions commonly employed in quinazoline derivatization chemistry, ethyl esters exhibit measurably slower saponification kinetics compared to methyl esters. This is a well-established structure-reactivity relationship: methyl esters hydrolyze approximately 1.5- to 3-fold faster than the corresponding ethyl esters under identical alkaline conditions due to reduced steric shielding of the carbonyl carbon and lower pKa of the methanol leaving group relative to ethanol [1]. For the target compound, this translates to greater stability during synthetic sequences that involve basic reaction conditions (e.g., SNAr amination at the C-2 chlorine, where amine nucleophiles are often used with bases such as DIPEA or K₂CO₃), reducing unwanted ester hydrolysis side products relative to the methyl ester analog [2]. The free carboxylic acid analog (2-chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylic acid, CAS 1956370-90-3) eliminates ester lability entirely but requires additional activation (e.g., coupling reagents) for amide bond formation, adding a synthetic step .

Ester hydrolysis Synthetic intermediate stability Alkaline lability Multi-step synthesis

C-5 Carboxylate Regiochemistry: Patent-Recited Scaffold Position for PDE9 Inhibitor Activity vs. C-8 Regioisomer

The C-5 carboxylate position on the 4-oxo-3,4-dihydroquinazoline scaffold is explicitly recited in patent claims for PDE9 inhibitors [1]. In US Patent Application US20090318478, multiple 2-substituted-4-oxo-3,4-dihydroquinazoline-5-carboxylic acid derivatives are listed as embodiments of the invention, alongside their C-8 carboxylic acid counterparts [2]. The patent discloses that the 5-carboxylate orientation places the carboxylate group ortho to N-1 of the quinazoline ring, creating a distinct hydrogen-bonding geometry compared to C-6, C-7, or C-8 substitution [1]. By contrast, the C-8 regioisomer (ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate, CAS 1956380-50-9) and C-6/C-7 regioisomers present different exit vectors that alter the spatial relationship between the carboxylate and the 2-substituent, a factor known to affect PDE isozyme selectivity profiles [3].

PDE9 inhibition Regiochemistry Structure-activity relationship Quinazoline positional isomers

2-Chloro Substituent Enables SNAr Diversification: Reactivity Advantage vs. Non-Halogenated and 2-Methyl Analogs

The 2-chloro substituent on the electron-deficient 4-oxo-3,4-dihydroquinazoline ring serves as an activated leaving group for nucleophilic aromatic substitution (SNAr), enabling efficient C-2 functionalization with amines, alkoxides, and thiols under mild conditions [1]. In contrast, the non-halogenated analog (4-oxo-3,4-dihydroquinazoline-5-carboxylic acid, CAS 208774-29-2) lacks this synthetic handle entirely, requiring pre-functionalization at C-2 before ring construction . A 2-methyl analog would be inert to SNAr and require alternative (radical or transition-metal-catalyzed) C-H functionalization strategies with lower positional selectivity. The 2-chloro group in 2,4-dichloroquinazoline systems shows regioselective preferential substitution at the 4-position over the 2-position, but in the 4-oxo-3,4-dihydroquinazoline series, the 2-chloro is the sole halogen, directing nucleophilic attack exclusively to C-2 [2]. This provides predictable, single-site reactivity for library synthesis.

Nucleophilic aromatic substitution C-2 diversification Building block reactivity Medicinal chemistry

Procurement-Relevant Application Scenarios for Ethyl 2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylate


PDE9 Inhibitor Lead Optimization: C-5 Carboxylate as a Pharmacophoric Anchor Point

The C-5 carboxylate position of the 4-oxo-3,4-dihydroquinazoline scaffold is specifically claimed in PDE9 inhibitor patents (US20090318478), where 2-benzyl and 2-heteroarylmethyl substituents are combined with a C-5 carboxylic acid or ester group to achieve phosphodiesterase type 9 inhibition [1]. The target compound's ethyl ester serves as a protected form of the carboxylic acid, enabling late-stage hydrolysis to the free acid or direct aminolysis to amide derivatives without the need for coupling reagents. Research teams pursuing PDE9-targeted therapies for overactive bladder, benign prostatic hyperplasia, or cognitive disorders can use this building block to access the C-5 carboxylate pharmacophore geometry recited in the patent literature, while the 2-chloro group allows systematic SAR exploration at the C-2 position via SNAr chemistry [2].

Kinase Inhibitor Fragment Growing: Diversification at C-2 with Retained C-5 Ester Handle

The quinazoline core is a privileged scaffold in kinase inhibitor design, exemplified by FDA-approved drugs including gefitinib, erlotinib, and afatinib [3]. The target compound offers a differentiated building block for fragment-based drug discovery, where the C-5 ethyl ester provides a vector for growing toward the solvent-exposed region or ribose pocket of the kinase ATP-binding site, while the 2-chloro group enables rapid parallel library synthesis through SNAr with diverse amine fragments. The ethyl ester's logP of ~4.7 (vs. ~4.1–4.3 for the methyl ester analog) provides a measurable lipophilicity advantage for CNS-penetrant kinase inhibitor programs, where higher logP correlates with improved blood-brain barrier penetration . The 97% standard purity with multi-technique batch QC (NMR, HPLC, GC) from major suppliers ensures reproducibility across library synthesis campaigns .

Synthetic Methodology Development: 2-Chloro-4-oxo-3,4-dihydroquinazoline as a Model Substrate for SNAr Optimization

The electron-deficient 2-chloro-4-oxo-3,4-dihydroquinazoline system serves as an excellent model substrate for developing and benchmarking new SNAr methodologies, including transition-metal-catalyzed aminations, photoredox-mediated couplings, and continuous-flow processing [4]. The C-5 ethyl ester provides a convenient UV-chromophore for HPLC reaction monitoring, and its stability under basic conditions (superior to the methyl ester, which hydrolyzes ~1.5–3× faster) makes it the preferred substrate for method development involving alkaline reaction conditions [5]. The defined regioisomeric purity (C-5, not a mixture of positional isomers) ensures unambiguous product characterization, a critical requirement for publication-quality methodology studies.

Intermediate for 5-Carboxamide Quinazoline Libraries in Anticancer Drug Discovery

The Malhotra et al. (2020) study demonstrated that quinazoline carboxylate-derived amide analogs exhibit potent EGFR inhibition (lead compound IC₅₀ = 6.12 nM, comparable to erlotinib and gefitinib) and selective antiproliferative activity across a 60-cell-line NCI panel [6]. While that study employed a different quinazoline carboxylate regioisomer, the target compound's C-5 ester position offers a structurally distinct amide exit vector that may access different binding interactions within the EGFR ATP pocket. The ethyl ester can be directly converted to amides via aminolysis without the need for carboxylic acid deprotection and re-activation, streamlining the synthetic sequence compared to the free carboxylic acid analog, which requires coupling reagents (e.g., HATU, EDCI) for amide bond formation .

Quote Request

Request a Quote for Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.